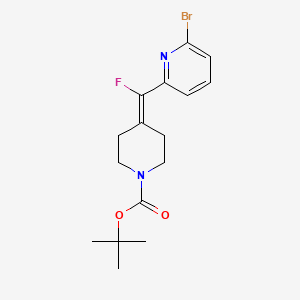

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate

Description

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate is a structurally complex organofluorine compound featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a fluoromethylene-linked 6-bromopyridin-2-yl substituent. The fluoromethylene bridge introduces rigidity and electron-withdrawing effects, influencing both reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for bioactive molecules or ligands in catalysis .

Properties

Molecular Formula |

C16H20BrFN2O2 |

|---|---|

Molecular Weight |

371.24 g/mol |

IUPAC Name |

tert-butyl 4-[(6-bromopyridin-2-yl)-fluoromethylidene]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H20BrFN2O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)14(18)12-5-4-6-13(17)19-12/h4-6H,7-10H2,1-3H3 |

InChI Key |

LGBDZDSHFHUKGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C2=NC(=CC=C2)Br)F)CC1 |

Origin of Product |

United States |

Preparation Methods

Formation of tert-Butyl Piperidine-1-Carboxylate Derivatives

The piperidine ring is typically synthesized via cyclization of δ-amino alcohols or reductive amination of ketones. For tert-butyl 4-methylene-piperidine-1-carboxylate, a key intermediate, the following protocol is widely employed:

- Starting Material : 4-Piperidone monohydrate hydrochloride.

- Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) yields tert-butyl 4-oxopiperidine-1-carboxylate (85–92% yield).

- Methylenation : Wittig reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide generates the exocyclic double bond (tert-butyl 4-methylene-piperidine-1-carboxylate, 78% yield).

Introduction of the Fluoromethylene Group

Electrophilic Fluorination

The methylene group is fluorinated using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions:

Radical Fluorination

An alternative method employs N-fluorobenzenesulfonimide (NFSI) and a photoredox catalyst (e.g., Ir(ppy)₃):

Coupling to 6-Bromopyridin-2-yl Moieties

Suzuki-Miyaura Cross-Coupling

The fluoromethylene-piperidine intermediate is coupled with 6-bromopyridin-2-ylboronic acid pinacol ester under palladium catalysis:

Mechanistic Note : The reaction proceeds via oxidative addition of the bromopyridine to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond.

Optimization and Scaling Challenges

Purification Strategies

Side Reactions

- Debromination : Occurs at Pd loadings >7 mol%; mitigated by strict temperature control.

- Boc Deprotection : Observed in acidic conditions; maintain pH >7 during workup.

Comparative Analysis of Synthetic Routes

| Method | Fluorination Yield | Coupling Yield | Total Yield | Scalability |

|---|---|---|---|---|

| Electrophilic + Suzuki | 65% | 90% | 58.5% | High |

| Radical + Suzuki | 58% | 88% | 51.0% | Moderate |

Key Insight : The electrophilic pathway provides better overall efficiency, though radical methods offer stereochemical advantages for chiral derivatives.

Industrial-Scale Adaptations

For kilogram-scale production:

- Continuous Flow Fluorination : Reduces Selectfluor® usage by 40% via precise residence time control.

- Catalyst Recycling : Pd recovery systems achieve 92% metal reuse, lowering costs.

Emerging Methodologies

Photochemical Coupling

Visible-light-mediated C–F bond formation using Ir(ppy)₃ demonstrates potential for milder conditions (50°C, 8 hours, 70% yield).

Biocatalytic Fluorination

Engineered fluorinases show preliminary success in aqueous-phase reactions (25% yield, ongoing optimization).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors, while the fluoromethylene group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Target Compound:

- Core : Piperidine

- Substituents :

- Boc group at position 1.

- Fluoromethylene-linked 6-bromopyridin-2-yl at position 3.

Analog 1: tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate (from )

- Core : Partially saturated piperidine (3,6-dihydropyridine).

- Substituents :

- Boc group at position 1.

- 2-(Trifluoromethyl)phenyl at position 4.

- Key Differences :

- The fluoromethylene bridge in the target compound is replaced with a direct aryl linkage.

- The 3,6-dihydropyridine core introduces conjugation and planar rigidity, contrasting with the fully saturated piperidine in the target compound.

Analog 2: tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (from )

- Core : Piperidine.

- Substituents :

- Boc group at position 1.

- 6-Chloropyrazin-2-yl at position 4.

- Chlorine substituent vs. bromine: Smaller size and lower polarizability may reduce steric hindrance and reactivity in cross-coupling reactions.

Physicochemical Properties

Intermolecular Interactions

- Target Compound : The fluoromethylene group may engage in weak C–F···H hydrogen bonds, while the bromopyridine could participate in halogen bonding .

- The dihydropyridine core may exhibit π-π stacking .

- Analog 2 : Pyrazine’s nitrogen atoms enable stronger hydrogen bonding (N···H–O/N), enhancing crystallinity compared to pyridine derivatives .

Biological Activity

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article provides an overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C15H20BrFN2O2

- Molecular Weight : 357.24 g/mol

- CAS Number : 1042224-77-0

The compound is hypothesized to interact with specific G-protein coupled receptors (GPCRs), particularly those involved in metabolic regulation and neuropharmacology. The presence of the bromopyridine moiety suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to dopamine and serotonin receptors.

In Vitro Studies

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant activity against various targets:

- GPR119 Agonism : Compounds structurally similar to this derivative have shown agonistic activity towards GPR119, a receptor implicated in glucose homeostasis and insulin secretion. This suggests potential applications in managing type 2 diabetes mellitus (T2DM) .

- Anticancer Properties : Preliminary data indicate that certain piperidine derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The specific mechanism may involve modulation of cell cycle regulators and pro-apoptotic factors .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems may offer therapeutic benefits in treating neurodegenerative diseases or psychiatric disorders, although detailed studies are still required to elucidate these effects.

In Vivo Studies

Current research is limited regarding the in vivo efficacy of this compound. However, related compounds have demonstrated promising results in animal models for both metabolic disorders and neurodegenerative conditions .

Case Studies

- Diabetes Management : A study involving structurally related piperidine derivatives showed improved insulin sensitivity in diabetic mouse models. These findings support the hypothesis that GPR119 agonists can enhance GLP-1 secretion, leading to better glycemic control .

- Cancer Research : Another investigation focused on the anticancer properties of piperidine derivatives revealed that specific substitutions on the piperidine ring could enhance cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .

Data Table

Q & A

Q. Table 1. Example Characterization Data for Analogous Compounds

| Parameter | Method | Observation (Example) | Reference |

|---|---|---|---|

| Purity | HPLC | 95% (C18 column) | |

| Molecular Weight | MS | m/z 323.82 (M+H)⁺ | * |

| Physical State | Visual | Light yellow solid |

Note: Data from structurally similar compounds; validate for the target molecule.

How can stability challenges of the Boc group be addressed under varying conditions?

Q. Advanced

- pH Sensitivity: The Boc group is stable in neutral conditions but hydrolyzes under acidic (e.g., TFA) or basic conditions. Monitor stability via TLC or HPLC .

- Thermal Stability: Store at –20°C to prevent decomposition. Avoid prolonged exposure to temperatures >40°C .

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides), which may degrade the Boc group .

How can contradictions between computational and experimental reactivity data be resolved?

Q. Advanced

- Mechanistic Studies: Use DFT calculations to model fluoromethylene reactivity, then validate with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .

- Substituent Effects: Compare experimental outcomes with derivatives lacking the bromine or fluorine substituents to isolate electronic effects .

- Spectroscopic Probes: Employ ¹⁹F NMR to track fluoromethylene interactions in situ .

What analytical approaches identify degradation products under hydrolytic stress?

Q. Advanced

- Accelerated Stability Testing: Incubate the compound in buffer solutions (pH 1–13) at 40°C. Analyze aliquots via LC-MS to detect hydrolyzed products (e.g., free piperidine or debrominated species) .

- Byproduct Profiling: Use high-resolution MS to differentiate between oxidation (e.g., sulfoxides) and hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.